Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

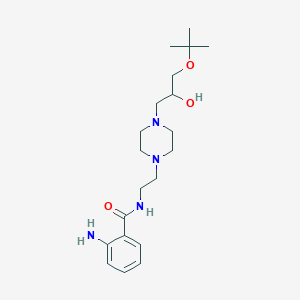

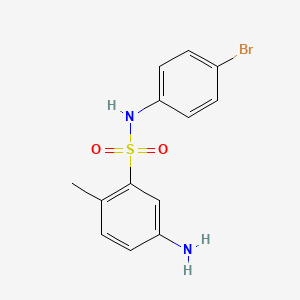

Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 . It is also known as 7,7-Dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C(C1=CC2=C(N(C3=CC=CC=C3)C1=O)CC©©CC2=O)OCC . This notation provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.39 . It is recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Myorelaxant Activity

Researchers have synthesized various hexahydroquinoline derivatives, including Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and tested them for myorelaxant and potassium channel opening activities. The compounds showed concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips (Gündüz et al., 2008).

Effects on Calcium Channels

Studies on derivatives of hexahydroquinoline, including those similar to the compound , have been synthesized to investigate their calcium channel antagonistic activity. These activities were determined using tests on isolated rat ileum and rat thoracic artery (Şimşek et al., 2006).

Reactions with Nitrogen-centered Nucleophiles

This compound was investigated in reactions with active nitrogen-centered nucleophiles. These reactions involved the opening of the pyrrole ring and the formation of various derivatives, demonstrating the compound's reactivity and potential in chemical synthesis (Surikova et al., 2008).

Anticancer Potential

A series of ethyl hexahydroquinoline derivatives were synthesized and assessed for anticancer activity. While some compounds exhibited no significant activity against various cancer cell lines, they also did not exhibit cytotoxicity against normal cells, indicating a degree of safety in their application (Facchinetti et al., 2015).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves the condensation of ethyl acetoacetate with 3-phenyl-4-piperidone followed by cyclization and esterification.", "Starting Materials": [ "Ethyl acetoacetate", "3-phenyl-4-piperidone", "Sodium ethoxide", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 3-phenyl-4-piperidone to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2. Extract the product with diethyl ether.", "Step 5: Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer with magnesium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Esterify the product with ethanol and hydrochloric acid to obtain Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate." ] } | |

CAS-Nummer |

62370-71-2 |

Molekularformel |

C20H21NO4 |

Molekulargewicht |

339.391 |

IUPAC-Name |

ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H21NO4/c1-4-25-19(24)15-10-14-16(11-20(2,3)12-17(14)22)21(18(15)23)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3 |

InChI-Schlüssel |

GMBCSPMZOCHMBO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-Methoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2474314.png)

![4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474315.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2474318.png)

![2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile](/img/structure/B2474319.png)

![2-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2474321.png)

![4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2474326.png)

![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2474332.png)